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Compound of Interest

Compound Name: UNC-2170 maleate

Cat. No.: B15585940

Audience: Researchers, scientists, and drug development professionals.

Core Subject: This guide provides an in-depth analysis of UNC-2170, a fragment-like small
molecule antagonist of the p53-binding protein 1 (53BP1). It focuses on its binding affinity and
selectivity for the 53BP1 tandem tudor domain over other methyl-lysine (Kme) reader proteins,
detailing the experimental methodologies used for its characterization and its mechanism of
action within the DNA damage response pathway.

Introduction: The Role of 53BP1 and the Need for
Selective Probes

Tumor suppressor p53-binding protein 1 (53BP1) is a critical scaffold protein in the DNA
damage response (DDR).[1][2] Following a DNA double-strand break (DSB), a cascade of post-
translational modifications occurs on chromatin, notably the dimethylation of histone H4 at
lysine 20 (H4K20me2).[3] The tandem tudor domain (TTD) of 53BP1 specifically recognizes
this H4K20me2 mark, leading to the recruitment of 53BP1 to the damage site.[4][5] Once
localized, 53BP1 acts as a master regulator, promoting error-prone non-homologous end
joining (NHEJ) while inhibiting homologous recombination (HR) by preventing DNA end
resection.[6][7][8]

Given its central role in determining the fate of DNA repair, inhibiting the 53BP1-chromatin
interaction is a key strategy for both basic research and therapeutic development, particularly
in oncology and for enhancing the efficiency of CRISPR/Cas9 gene editing.[3][9] UNC-2170
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was identified as a first-in-class, fragment-like ligand that directly engages the 53BP1 TTD and
disrupts its interaction with methylated histones.[2][10] For such a chemical probe to be
effective and to yield unambiguous biological insights, high selectivity for its intended target
over other related proteins, such as the diverse family of Kme readers, is paramount.

Quantitative Selectivity Profile of UNC-2170

UNC-2170 was identified through a cross-screening effort utilizing an AlphaScreen bead-based
proximity assay.[11] Its binding affinity was subsequently confirmed by Isothermal Titration
Calorimetry (ITC). The compound exhibits modest potency for 53BP1 but displays a high
degree of selectivity against a panel of other Kme reader proteins.[11]

Table 1: UNC-2170 Rindi finity for 5:

Parameter Value (pM) Method

ICs0 29+7.4 AlphaScreen

Isothermal Titration
Calorimetry (ITC)

Kd 22+25

Data sourced from Perfetti MT, et al. ACS Chem Biol. 2015.[2]

Table 2: Selectivity of UNC-2170 Against Other Kme
Reader Domains

UNC-2170 was profiled at concentrations up to 500 uM against a panel of nine other methyl-
lysine reader proteins and showed no significant binding. This demonstrates at least a 17-fold
selectivity window for 53BP1 (calculated as >500 uM / 29 puM).[1][2][11]
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Kme Reader Protein Domain Type ICs0 (M)
53BP1 Tandem Tudor 29
L3MBTL1 MBT >500
L3MBTL3 MBT >500
JMJID2A Tandem Tudor >500
JMJID2B Tandem Tudor >500
JMJD2C Tandem Tudor >500
CBX7 Chromo >500
RAG2 PHD >500
BPTF PHD >500
ING2 PHD >500

Data sourced from Perfetti MT, et al. ACS Chem Biol. 2015.[2][11]

53BP1 in the DNA Damage Response (DDR)

Pathway

Upon a DNA double-strand break, the ATM kinase initiates a signaling cascade. This leads to
the recruitment of E3 ubiquitin ligases RNF8 and RNF168, making the H4K20me2 mark
accessible. 53BP1 is then recruited through its tandem tudor domain, where it shields the DNA

break from resection, thereby channeling the repair process towards NHEJ.
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53BP1 signaling pathway in DNA damage response.

Mechanism of UNC-2170 Action

Structural studies revealed that UNC-2170 binds directly within the methyl-lysine binding
pocket of the 53BP1 tandem tudor domain. The tert-butyl amine group of the molecule mimics
the methylated lysine of the histone tail, acting as a competitive antagonist to the endogenous
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H4K20me2 mark. Uniquely, crystallography showed that a single molecule of UNC-2170 binds
at the interface between two molecules of 53BP1, inducing protein dimerization. This binding
mode, where the ligand is encircled by both protein molecules, explains the observed strict

structure-activity relationship.[11]
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UNC-2170 competitive antagonism at 53BP1.

Experimental Protocols and Workflow

The discovery and characterization of UNC-2170 involved a multi-step process, beginning with
a high-throughput primary screen followed by orthogonal biophysical validation and selectivity

profiling.
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Experimental workflow for UNC-2170 validation.

AlphaScreen (Amplified Luminescent Proximity
Homogeneous Assay) Protocol

This bead-based assay was used for the primary high-throughput screen to identify inhibitors of
the 53BP1-H4K20me2 interaction.

e Principle: The assay measures the interaction between a biotinylated H4K20me2 peptide
and a GST-tagged 53BP1 Tandem Tudor Domain (TTD) protein. The peptide is captured by
Streptavidin-coated Donor beads, and the GST-53BP1 protein is captured by anti-GST-
coated Acceptor beads. When in close proximity (<200 nm), excitation of the Donor bead at
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680 nm generates singlet oxygen, which diffuses to the Acceptor bead, triggering a
chemiluminescent signal at 520-620 nm. A competitive inhibitor like UNC-2170 disrupts the
protein-peptide interaction, separating the beads and causing a loss of signal.

Materials:

o Biotinylated H4K20me2 peptide

o Recombinant GST-tagged 53BP1 TTD

o Streptavidin Donor Beads (PerkinElmer)

o Anti-GST Acceptor Beads (PerkinElmer)

o Assay Buffer (e.g., 50 mM Tris pH 7.5, 150 mM NacCl, 0.1% BSA)

o 384-well microplates (e.g., OptiPlate-384)

o Test compound (UNC-2170) library

Methodology:

o Compound Plating: Dispense test compounds (e.g., UNC-2170) at various concentrations
into the wells of a 384-well plate.

o Protein-Peptide Addition: Add a pre-incubated mix of GST-53BP1 TTD and biotinylated
H4K20me2 peptide to the wells. Incubate for a defined period (e.g., 30 minutes) at room
temperature to allow compound binding.

o Bead Addition: Add a suspension of anti-GST Acceptor beads, followed by Streptavidin
Donor beads, to all wells in subdued light.

o Incubation: Incubate the plate in the dark for 60-90 minutes at room temperature to allow
for bead-analyte binding and signal development.

o Data Acquisition: Read the plate on an AlphaScreen-capable plate reader (e.g., EnVision
Multilabel Reader).
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o Data Analysis: Calculate the percent inhibition relative to DMSO controls and determine
ICso0 values by fitting the data to a dose-response curve.

Isothermal Titration Calorimetry (ITC) Protocol

ITC was used as a label-free, secondary assay to confirm the binding of UNC-2170 to 53BP1
and to determine its thermodynamic binding parameters.

o Principle: ITC directly measures the heat released or absorbed during a biomolecular binding
event. A solution of the ligand (UNC-2170) is titrated into a sample cell containing the
macromolecule (53BP1 TTD). The resulting heat change per injection is measured and
plotted against the molar ratio of ligand to protein. The resulting isotherm is fitted to a binding
model to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding
(AH).

e Materials:
o Purified, high-concentration 53BP1 TTD protein
o UNC-2170 maleate

o ldentical, degassed dialysis buffer for both protein and compound (e.g., 20 mM HEPES pH
7.5, 150 mM NacCl). Precise buffer matching is critical to minimize heats of dilution.

o Isothermal Titration Calorimeter (e.g., MicroCal ITC200)
o Methodology:

o Sample Preparation: Dialyze the 53BP1 TTD protein extensively against the final ITC
buffer. Dissolve UNC-2170 in the final dialysis buffer. Degas both solutions immediately
before the experiment.

o Concentration Determination: Accurately determine the concentrations of the protein (e.g.,
by Azs0) and the compound solutions. Typical starting concentrations are 10-50 uM protein
in the cell and 100-500 uM compound in the syringe.

o Instrument Setup: Equilibrate the calorimeter to the desired temperature (e.g., 25°C).
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o Loading: Load the 53BP1 TTD solution into the sample cell (~200 uL) and the UNC-2170
solution into the injection syringe (~40 puL).

o Titration: Perform a series of small, timed injections (e.g., 19 injections of 2 pL each) of the
UNC-2170 solution into the sample cell while stirring.

o Data Acquisition: The instrument records the differential power required to maintain zero
temperature difference between the sample and reference cells, which corresponds to the
heat of binding.

o Data Analysis: Integrate the heat flow peaks for each injection. Subtract the heat of dilution
(determined from control titrations of compound into buffer). Plot the resulting heat change
per mole of injectant against the molar ratio of ligand to protein and fit the data to a
suitable binding model (e.g., one-site binding) to extract Kd, n, and AH.

Conclusion

UNC-2170 is a functionally active, fragment-like ligand that selectively targets the tandem tudor
domain of 53BP1.[2] While its potency is modest, with ICso and Kd values in the micromolar
range, its key strength lies in its high selectivity.[1] It displays no significant affinity for a panel of
nine other Kme reader proteins, including other tudor and PHD domain-containing proteins, up
to a concentration of 500 uM.[11] This well-defined selectivity profile, established through
rigorous biochemical and biophysical assays, makes UNC-2170 a valuable chemical probe for
elucidating the specific cellular functions of the 53BP1 TTD in DNA damage repair and for
validating 53BP1 as a therapeutic target.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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